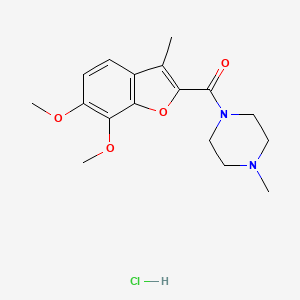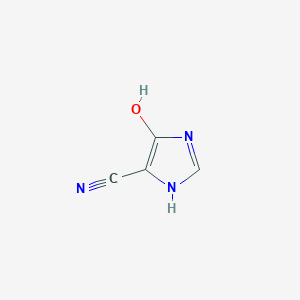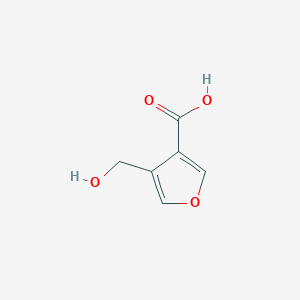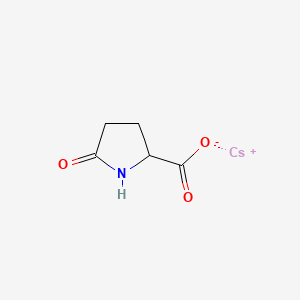
Cesium 5-oxo-DL-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H6CsNO3 It is a cesium salt of 5-oxo-DL-proline, which is a derivative of proline, an amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cesium 5-oxo-DL-prolinate typically involves the neutralization of 5-oxo-DL-proline with cesium hydroxide. The reaction is carried out in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with a stoichiometric amount of cesium hydroxide. The resulting solution is then evaporated to yield this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Cesium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the cesium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate or aldehyde derivatives, while reduction may produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cesium 5-oxo-DL-prolinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of cesium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.
5-oxo-D-proline: Another enantiomer of 5-oxoproline.
Cesium 5-oxo-L-prolinate: The L-enantiomer of cesium 5-oxo-DL-prolinate.
Uniqueness
This compound is unique due to its specific cesium ion content and the racemic mixture of 5-oxoproline. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
94135-35-0 |
|---|---|
Molekularformel |
C5H6CsNO3 |
Molekulargewicht |
261.01 g/mol |
IUPAC-Name |
cesium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VCUFZCAVIMADHN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


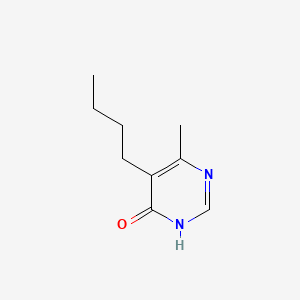
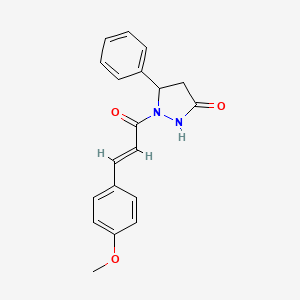
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

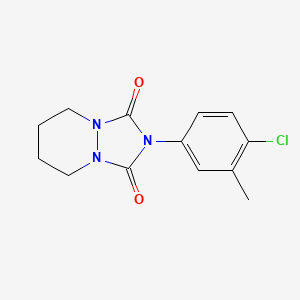

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
